2-Methylquinoxaline 1,4-dioxide

Overview

Description

2-Methylquinoxaline is a heterocyclic compound used in roasted and meat flavoring . It is one of the volatile compounds formed during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine .

Synthesis Analysis

The photocatalysis synthesis of 2-Methylquinoxaline 1,4-dioxide (2MQOX) was investigated by the cycloaddition reaction of Benzofurazan oxide with acetone at 254 nm with a yield of 65% . The structure of the resultant was elucidated by spectroscopic analysis (IR, UV, and 1 H, 13 C NMR) .Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O2 . Its molecular weight is 176.17 g/mol . The IUPAC Standard InChI is InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 .Chemical Reactions Analysis

N-Oxides of heterocyclic compounds are the focus of medical chemistry due to their diverse biological properties. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists in heterocycles with N-oxide fragments .Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.17 g/mol . It has a XLogP3-AA value of 0.3, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : 2-Methylquinoxaline 1,4-dioxide (2MQOX) has been synthesized using various methods, including photocatalysis. For instance, a study demonstrated its synthesis through the cycloaddition reaction of Benzofurazan oxide with acetone, achieving a yield of 65% (Ghanoum, Kodlaa, & Merza, 2017).

- Structural and Energetic Characterization : Research has been conducted on the structural and energetic properties of various quinoxaline 1,4-dioxide derivatives. For example, one study explored the gaseous standard molar enthalpies of formation of these compounds, also using X-ray crystallography for structural analysis (Gomes et al., 2007).

Biological and Pharmacological Effects

- Antitubercular Properties : this compound and its derivatives have shown significant antitubercular potencies. For instance, one derivative demonstrated notable antitubercular activity with IC50 values in the range of 1-23 µM, also affecting mitochondrial respiration in rat liver (Das et al., 2010).

- Anti-Tumor Activity : Studies on quinoxaline-1,4-dioxide derivatives have revealed their potential in inhibiting tumor cell growth. For example, one study found that these derivatives reduced the viability, migration, and proliferation of various malignant cell lines, including melanoma and brain tumor cells (Silva et al., 2019).

Applications in Molecular Synthesis

- Synthesis of Heterocycles : Quinoxaline 1,4-dioxide compounds are useful for synthesizing various heterocycles. Research has shown their use in preparing chloroacetamides, which are precursors for different heterocycles bearing a quinoxaline-1,4-dioxide core system (Dotsenko et al., 2020).

- Stereoselective Construction : Novel methods for constructing 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons stereoselectively from aryl methyl ketones have been developed. This reaction pathway offers a convenient approach for creating pyrazolo[1,5-α]quinoxaline oxides (Zhang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUHHXFIMAEXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C2=CC=CC=C2N1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216615 | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6639-86-7 | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6639-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

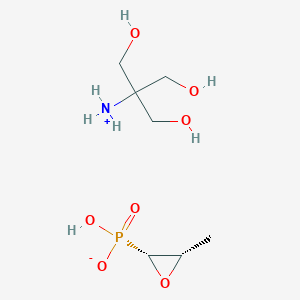

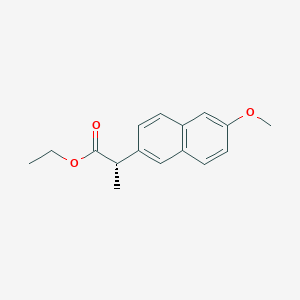

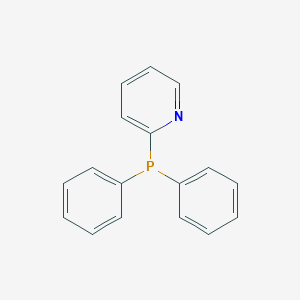

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)